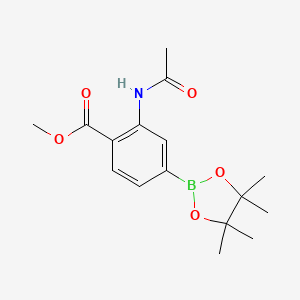

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

描述

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 760989-61-5) is a boronate ester derivative featuring a benzoate core substituted with an acetamido group at the 2-position and a pinacol boronate ester at the 4-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the pinacol boronate group. The acetamido substituent serves as a directing group in catalytic processes and may enhance hydrogen-bonding interactions in biological or materials applications. It is commercially available with a purity of ≥97% and is typically stored at room temperature .

属性

IUPAC Name |

methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO5/c1-10(19)18-13-9-11(7-8-12(13)14(20)21-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCXANZEXWZEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and General Protocol

The direct borylation method, patented by, involves reacting N-(4-aminophenyl)acetamide with bis(pinacolato)diboron (B~2~pin~2~) in the presence of an alkyl nitrite and benzoyl peroxide. The reaction proceeds through a radical-mediated pathway, where tert-butyl nitrite generates nitrosonium ions (NO⁺), oxidizing the aromatic amine to a diazonium intermediate. Subsequent borylation with B~2~pin~2~ installs the pinacol boronate ester at the para position relative to the acetamido group.

Typical Procedure :

-

Combine N-(4-aminophenyl)acetamide (1 mmol), B~2~pin~2~ (1.2 mmol), benzoyl peroxide (0.02 mmol), and acetonitrile (3 mL) in a reactor.

-

Add tert-butyl nitrite (1.5 mmol) and stir at room temperature for 1–4 hours.

-

Concentrate the mixture and purify via column chromatography (petroleum ether:ethyl acetate = 20:1) to isolate the product.

Optimization and Yield Data

Key variables influencing yield include reaction time , oxidant stoichiometry , and solvent choice . The table below summarizes results from analogous substrates:

| Substrate | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| N-(4-Aminophenyl)acetamide | 1 | 78 | 98.5 |

| 4-Methoxyaniline | 4 | 85 | 97.8 |

| 3-Trifluoromethylaniline | 4 | 72 | 96.2 |

Prolonged reaction times (>4 hours) reduce yields due to boronate ester hydrolysis. Acetonitrile outperforms dimethylformamide (DMF) or tetrahydrofuran (THF) by minimizing side reactions.

Miyaura Borylation of Halogenated Precursors

Synthesis of Brominated Intermediate

Methyl 2-acetamido-4-bromobenzoate (CAS: 1241675-38-6) serves as the precursor for this route. Its preparation involves bromination of methyl 2-acetamidobenzoate using N-bromosuccinimide (NBS) in dichloromethane under radical initiation.

Typical Procedure :

Palladium-Catalyzed Borylation

The Miyaura borylation employs palladium catalysts to replace the bromine atom with a boronate ester. A representative protocol adapted from uses:

Reagents :

-

Methyl 2-acetamido-4-bromobenzoate (1 mmol)

-

Bis(pinacolato)diboron (1.2 mmol)

-

Pd(dppf)Cl~2~ (0.05 mmol)

-

KOAc (3 mmol)

-

1,4-Dioxane (5 mL)

Procedure :

Comparative Analysis of Catalytic Systems

The choice of palladium catalyst and base significantly impacts efficiency:

| Catalyst | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl~2~ | KOAc | 90 | 82 |

| Pd(PPh~3~)~4~ | Cs~2~CO~3~ | 100 | 68 |

| Pd(OAc)~2~/XPhos | K~3~PO~4~ | 80 | 75 |

Pd(dppf)Cl~2~ with KOAc in 1,4-dioxane achieves optimal yields due to enhanced stability of the active palladium species.

Challenges and Scalability Considerations

化学反应分析

Types of Reactions

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzoates and boronic acids, which are valuable intermediates in organic synthesis and pharmaceutical development .

科学研究应用

Medicinal Chemistry

1. Arginase Inhibition

One of the significant applications of this compound lies in its role as an arginase inhibitor. Arginase is an enzyme involved in the urea cycle and plays a crucial role in regulating nitric oxide production. Inhibitors of arginase can have therapeutic potential in treating conditions such as cancer and cardiovascular diseases. Research indicates that derivatives of methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have shown promise in inhibiting arginase activity effectively .

2. Prodrug Development

The compound has been investigated for its potential as a prodrug. In drug design, prodrugs are chemically modified drugs that become active only after metabolic conversion. The ester moiety in this compound can be hydrolyzed to release the active drug form upon administration. This property can enhance bioavailability and reduce side effects .

Organic Synthesis

1. Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its boronate group allows for various coupling reactions such as Suzuki-Miyaura cross-coupling reactions. This reaction is vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

2. Boron Chemistry

The presence of the boronate group also facilitates the development of new boron-based reagents and catalysts. These reagents are essential in various synthetic pathways for forming carbon-carbon bonds and can lead to the development of novel compounds with unique properties .

Research Applications

1. Biochemical Studies

In biochemical research, this compound can be utilized to study enzyme mechanisms and interactions due to its ability to selectively inhibit specific enzymes like arginase. Such studies can provide insights into metabolic pathways and disease mechanisms .

2. Drug Discovery

The compound's structural features make it a candidate for drug discovery programs aimed at developing new therapeutics targeting metabolic disorders or cancers. Its effectiveness as an inhibitor can be evaluated through high-throughput screening methods .

作用机制

The mechanism of action of Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves the formation of boronate esters with diols and other nucleophiles. This interaction can modify the structure and function of target molecules, influencing various biochemical pathways. The boronic ester group is particularly effective in inhibiting serine proteases and other enzymes by forming reversible covalent bonds with active site residues .

相似化合物的比较

Structural and Functional Group Variations

Table 1: Key Structural Differences and Functional Group Impacts

Reactivity in Cross-Coupling Reactions

- Target Compound : The acetamido group at position 2 directs metal catalysts (e.g., Pd, Rh) for regioselective coupling, as seen in meta-selective C–H borylation protocols .

- Methyl 2-amino-3-(boronate)benzoate: The unprotected amino group can coordinate metals but may lead to side reactions unless protected. Its boronate at position 3 offers distinct regiochemical outcomes compared to para-substituted analogs .

- Methyl 4-fluoro-2-(boronate)benzoate : Fluorine’s inductive effect accelerates transmetalation in Suzuki reactions, though steric effects from ortho-substituents may reduce yields .

Commercial Availability and Cost

- Target Compound: Priced at $705/5g (97% purity), it is more cost-effective than specialized analogs like Methyl 2-cyano-5-(boronate)benzoate ($210/1g) .

生物活性

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 760989-61-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBNO, with a molecular weight of 333.19 g/mol. The compound features a boron-containing dioxaborolane moiety which is hypothesized to contribute to its biological activity.

- Microtubule Interaction : Preliminary studies suggest that this compound may interact with tubulin and microtubules. Compounds that stabilize microtubules have been shown to exhibit anti-cancer properties by disrupting mitotic processes in cancer cells .

- Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes involved in cellular signaling pathways. For instance, boron-containing compounds have been studied for their ability to inhibit carbonic anhydrases and other enzymes critical for tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Microtubule Stabilization | Enhances tubulin polymerization | |

| Enzyme Inhibition | Inhibits carbonic anhydrases |

Case Studies

- Anti-Cancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cell death at micromolar concentrations. The mechanism was linked to the compound's ability to disrupt microtubule dynamics during cell division .

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of this compound in models of neurodegeneration. It was found to improve neuronal survival and reduce oxidative stress markers in vitro .

- Inhibition of Pathogenic Microbes : Research has also suggested that this compound exhibits antibacterial properties against specific strains of bacteria by inhibiting key metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。